Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate is a complex organic compound with a benzofuran core structure. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxy group attached to the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a benzofuran derivative, followed by the introduction of the tert-butyl and hydroxy groups through various organic reactions. The final step involves esterification to form the ethyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom may result in the formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 6-bromo-2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl 6-chloro-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO4/c1-5-19-14(18)12-8-6-10(17)9(16)7-11(8)20-13(12)15(2,3)4/h6-7,17H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRBQVQUIKVHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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